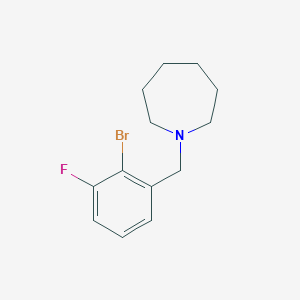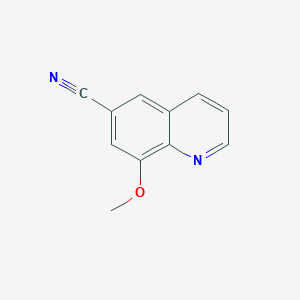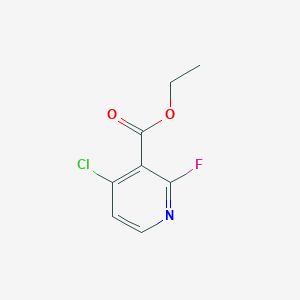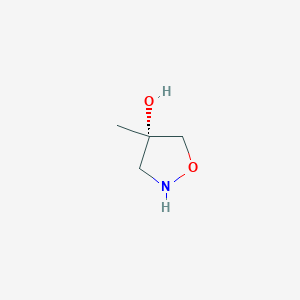
(S)-4-methylisoxazolidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Methylisoxazolidin-4-ol is a chiral compound belonging to the isoxazolidine family. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. The (S)-enantiomer of 4-methylisoxazolidin-4-ol is of particular interest due to its unique stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-methylisoxazolidin-4-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-4-methyl-3-buten-2-ol with hydroxylamine under acidic conditions to form the isoxazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions: (S)-4-Methylisoxazolidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
(S)-4-Methylisoxazolidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (S)-4-methylisoxazolidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic effects.
類似化合物との比較
Isoxazolidine: The parent compound of (S)-4-methylisoxazolidin-4-ol, lacking the methyl group.
4-Methylisoxazole: A structurally similar compound with a different ring system.
Isoxazoline: Another related compound with a different degree of saturation in the ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions. This makes it distinct from other similar compounds and can result in different biological and chemical properties.
特性
分子式 |
C4H9NO2 |
|---|---|
分子量 |
103.12 g/mol |
IUPAC名 |
(4S)-4-methyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3/t4-/m0/s1 |
InChIキー |
TWPGPTBIVFHGOA-BYPYZUCNSA-N |
異性体SMILES |
C[C@@]1(CNOC1)O |
正規SMILES |
CC1(CNOC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)
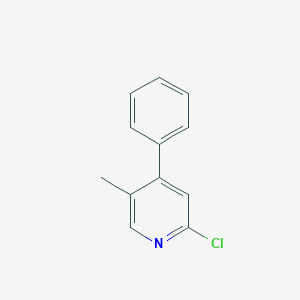

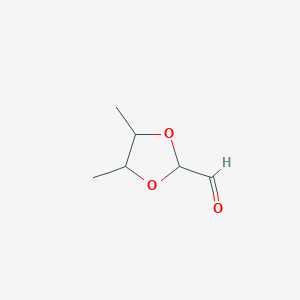
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide dihydrochloride](/img/structure/B12958789.png)




